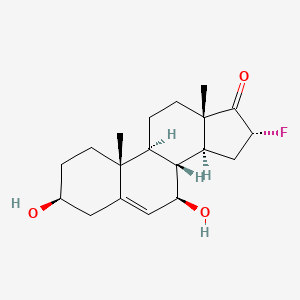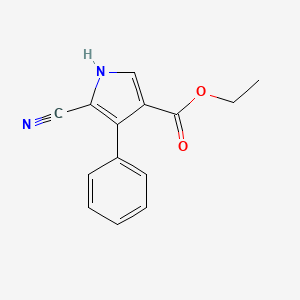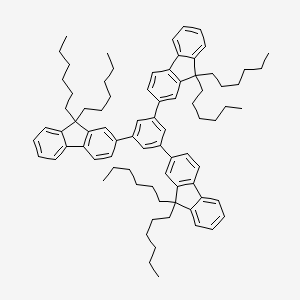![molecular formula C8H16N2 B15166670 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 184583-30-0](/img/structure/B15166670.png)
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes a fused pyrrole and pyrrolidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with maleimides, which can be promoted by visible light . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the degree of saturation in the compound.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
3a’,6a’-Dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds are synthesized via similar cycloaddition reactions and have comparable properties.
Uniqueness: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different products makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
184583-30-0 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-7-3-9-5-8(7,2)6-10-4-7/h9-10H,3-6H2,1-2H3 |
Clé InChI |
KZZHIRBBWAIOBR-UHFFFAOYSA-N |
SMILES canonique |
CC12CNCC1(CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)

![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)







![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
